![molecular formula C14H16INO2 B2555928 tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate CAS No. 914349-35-2](/img/structure/B2555928.png)
tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate
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Overview
Description
Scientific Research Applications
Palladium-Catalyzed Intramolecular Annulation
Research by Zhang and Larock (2003) explores the use of tert-butyl-imines derived from N-substituted 2-bromo-1H-indole-3-carboxaldehydes in palladium-catalyzed intramolecular annulation. This process generates gamma-carboline derivatives and other heteropolycycles, indicating the potential of tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate derivatives in synthesizing complex molecular architectures (Zhang & Larock, 2003).
Aerobic Oxidation Catalysis
Shen et al. (2012) have demonstrated that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols. This finding underscores the role of tert-butyl indole derivatives in facilitating chemoselective oxidation reactions, leading to α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Metathesis Reactions for Carbazoles Synthesis
Pelly et al. (2005) utilized the metathesis reaction, with tert-butyl 2-(2-isopropenyl-3-furyl)-3-vinyl-1H-indole-1-carboxylate as a key intermediate, to synthesize ring-fused carbazoles. This work highlights the utility of tert-butyl indole derivatives in creating complex heterocyclic structures via metathesis reactions (Pelly et al., 2005).
Synthesis of Deaza-Analogues of Marine Alkaloids
Carbone et al. (2013) reported the preparation of deaza-analogues of the bis-indole alkaloid topsentin, utilizing tert-butyl indole derivatives. This research illustrates the application of tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate in synthesizing analogues of natural products with potential bioactivity (Carbone et al., 2013).
Metal-Free Alkoxycarbonylation
Xie et al. (2019) described a metal- and base-free protocol for the alkoxycarbonylation of quinoxalin-2(1H)-ones using tert-butyl carbazate. This method underscores the broader applicability of tert-butyl indole derivatives in eco-friendly synthetic processes for preparing carbonyl compounds (Xie et al., 2019).
Future Directions
The application of indole derivatives, such as “tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate”, for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on exploring the potential applications of this compound in medicine and other fields.
properties
IUPAC Name |
tert-butyl 3-iodo-7-methylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWYVSTSSJXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-iodo-7-methyl-indole |
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